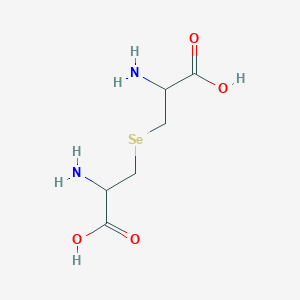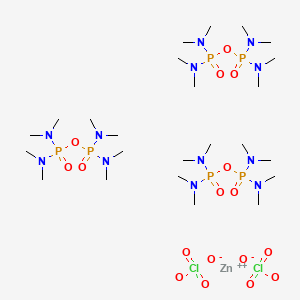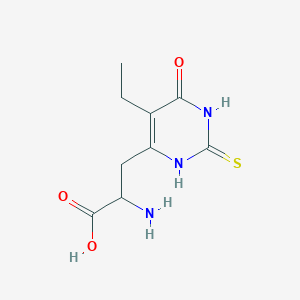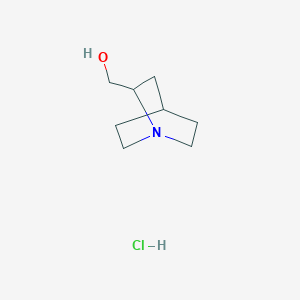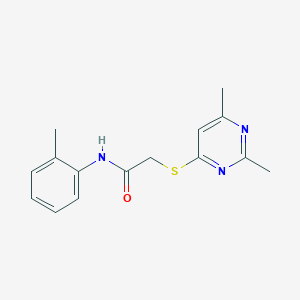
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide is a synthetic organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyrimidine.
Thioether Formation: The pyrimidine derivative is then subjected to a thioether formation reaction, where a sulfur atom is introduced to form the pyrimidin-4-ylsulfanyl group.
Acetamide Formation: The final step involves the reaction of the thioether derivative with o-toluidine to form the acetamide group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.
Catalysts: Utilizing catalysts to enhance the efficiency of the reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide can be compared with other similar compounds, such as:
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-m-tolyl-acetamide: Differing by the position of the methyl group on the tolyl ring.
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-p-tolyl-acetamide: Differing by the position of the methyl group on the tolyl ring.
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-phenyl-acetamide: Lacking the methyl group on the phenyl ring.
Propiedades
Número CAS |
861139-17-5 |
|---|---|
Fórmula molecular |
C15H17N3OS |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
2-(2,6-dimethylpyrimidin-4-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-4-5-7-13(10)18-14(19)9-20-15-8-11(2)16-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19) |
Clave InChI |
PRXHYUYDKGYOGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)


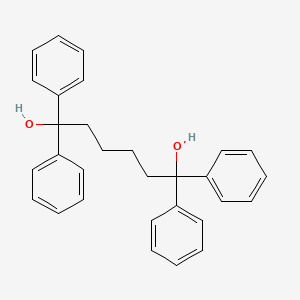
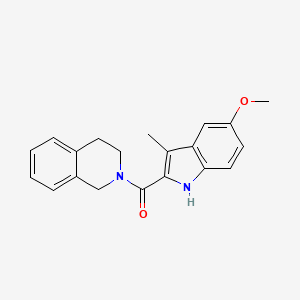
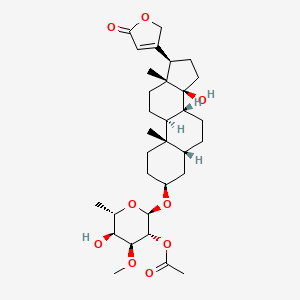
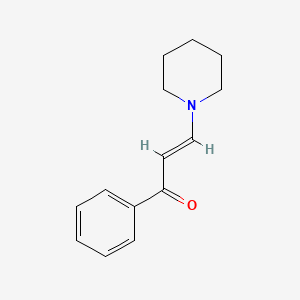
![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
